molecular formula C6H7Cl2N3O B8670111 2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine

2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine

Cat. No. B8670111
M. Wt: 208.04 g/mol
InChI Key: VKGRMAWFQVUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine is a useful research compound. Its molecular formula is C6H7Cl2N3O and its molecular weight is 208.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5,6-dichloro-3-(1-hydroxyethyl)pyrazine

Molecular Formula

C6H7Cl2N3O

Molecular Weight

208.04 g/mol

IUPAC Name

1-(3-amino-5,6-dichloropyrazin-2-yl)ethanol

InChI

InChI=1S/C6H7Cl2N3O/c1-2(12)3-6(9)11-5(8)4(7)10-3/h2,12H,1H3,(H2,9,11)

InChI Key

VKGRMAWFQVUSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C(=N1)Cl)Cl)N)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In 3 ml of tetrahydrofuran there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine (144 mg; 0.75 mM) prepared as in Example 1, Step B above, and then 2 ml of ether was added. The reaction mixture was cooled in a dry ice/acetone bath, and methyl magnesium bromide (0.75 ml of 11% solution in ether; 0.75 mM) was then added dropwise over 10 minutes. The reaction mixture was stirred for 0.25 hour at the cooled temperature, allowed to gradually warm to room temperature, and then stirred an additional 0.5 hour. Ammonium chloride solution was then added with stirring for 0.25 hour, followed by addition of more ether. Layers separated; the organic layer was washed with water; the aqueous layer extracted three times with ether, washed with water. The solvent was evaporated and the residue dried, then passed through a silica gel column, eluting first with dichloromethane, then 5% ethyl acetate in dichloromethane. Product yield was 98 mg.
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